1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane

Descripción general

Descripción

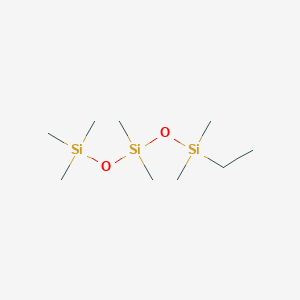

1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane is a siloxane compound with the molecular formula C7H22O2Si3. It is also known by other names such as Bis(trimethylsiloxy)methylsilane and Heptamethylhydrotrisiloxane . This compound is characterized by its unique structure, which includes three silicon atoms connected by oxygen atoms, with various methyl and ethyl groups attached. It is commonly used in various chemical applications due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane can be synthesized through the hydrosilylation of alkenes in the presence of a platinum complex catalyst . The reaction typically involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond, resulting in the formation of the desired siloxane compound. The reaction conditions often include the use of solvents such as toluene and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

In industrial settings, the production of this compound involves similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems allows for efficient and scalable production of the compound. The reaction is carefully monitored to ensure high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxane derivatives.

Reduction: Reduction reactions can convert the compound into simpler silanes.

Substitution: The methyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxane derivatives.

Reduction: Simpler silanes.

Substitution: Various functionalized siloxanes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent for the silylation of aromatic compounds.

Biology: Employed in the synthesis of bioactive siloxane derivatives.

Medicine: Utilized in the development of drug delivery systems and medical devices.

Industry: Acts as a surfactant and performance enhancer in agricultural and cosmetic formulations.

Mecanismo De Acción

The mechanism by which 1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane exerts its effects involves the interaction of its silicon-hydrogen bonds with various substrates. In hydrosilylation reactions, the silicon-hydrogen bond adds across carbon-carbon double bonds, facilitated by a platinum catalyst. This results in the formation of new silicon-carbon bonds and the desired siloxane product. The molecular targets and pathways involved include the activation of the silicon-hydrogen bond and the coordination of the platinum catalyst to the substrate.

Comparación Con Compuestos Similares

1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane can be compared with other similar siloxane compounds, such as:

1,1,3,3-Tetramethyldisiloxane: A simpler siloxane with two silicon atoms.

1,1,1,3,5,5,5-Heptamethyltrisiloxane: A closely related compound with similar properties.

Hexamethyldisiloxane: Another siloxane with two silicon atoms and six methyl groups.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability compared to other siloxanes. Its ability to undergo hydrosilylation reactions efficiently makes it valuable in various chemical and industrial applications.

Actividad Biológica

1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane is a siloxane compound known for its unique structural properties and potential applications in various fields, including agriculture and cosmetics. Understanding its biological activity is crucial for assessing its ecological impact and safety.

- Chemical Formula : C9H26O2Si3

- Molecular Weight : 250.558 g/mol

- Density : 0.8 ± 0.1 g/cm³

- Boiling Point : 201.0 ± 23.0 °C at 760 mmHg

- LogP : 5.27

Biological Activity Overview

The biological activity of siloxanes, particularly trisiloxanes like this compound, has been a subject of investigation due to their use in agricultural formulations and potential effects on non-target organisms.

Ecotoxicology Studies

Research indicates that trisiloxanes can exhibit varying degrees of toxicity towards different species:

- Honey Bees (Apis mellifera) : Studies have shown that exposure to trisiloxane polyether surfactants can lead to reduced olfactory learning abilities and increased mortality rates. For instance:

Case Studies

-

Pollinator Risk Assessment : A comprehensive risk assessment evaluated the ecological risks posed by trisiloxane surfactants in agricultural settings. The study utilized honey bees as a model organism to assess acute and chronic risks based on exposure data from almond orchards .

- Key findings included:

- Risk quotients (RQs) for larval and adult life stages were below the EPA's levels of concern.

- The study highlighted the importance of analytical methodologies in detecting low concentrations of these compounds.

- Key findings included:

- Impact on Terrestrial Arthropods : Research by Mullin et al. (2015) demonstrated that trisiloxane surfactants exhibited insecticidal properties against various terrestrial arthropods such as aphids and spider mites. The study emphasized the need for further investigation into the mechanisms behind this toxicity .

Applications in Agriculture and Cosmetics

This compound is utilized as an adjuvant in agricultural formulations to enhance the efficacy of pesticides. Its surfactant properties improve the wetting and spreading of pesticide sprays on plant surfaces.

Table: Comparative Analysis of Trisiloxane Compounds

| Compound Name | CAS Number | Density (g/cm³) | Boiling Point (°C) | LC50 (mg/L) |

|---|---|---|---|---|

| This compound | 17861-60-8 | 0.8 ± 0.1 | 201.0 ± 23.0 | ~10 |

| Trisiloxane Polyether Surfactant | Various | Varies | Varies | ~10 |

Propiedades

IUPAC Name |

[dimethyl(trimethylsilyloxy)silyl]oxy-ethyl-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H26O2Si3/c1-9-13(5,6)11-14(7,8)10-12(2,3)4/h9H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRICAKEFCIBMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H26O2Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592729 | |

| Record name | 1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6231-64-7 | |

| Record name | 1-Ethyl-1,1,3,3,5,5,5-heptamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.